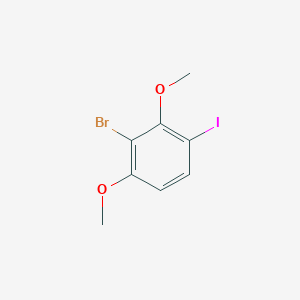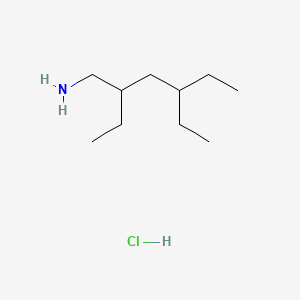
3-(Aminomethyl)-5-ethylheptanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-5-ethylheptanehydrochloride is an organic compound that belongs to the class of alkylamines. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a heptane backbone with an ethyl substituent. It is commonly used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-ethylheptanehydrochloride typically involves the alkylation of a heptane derivative followed by the introduction of an aminomethyl group. One common method includes the reaction of 5-ethylheptane with formaldehyde and ammonia under acidic conditions to form the desired aminomethyl derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or distillation to obtain the hydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aminomethyl)-5-ethylheptanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-5-ethylheptanehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its pharmacological properties, including potential use as an anticonvulsant or analgesic agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-5-ethylheptanehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate signaling pathways by interacting with receptors or enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Known for its use as a spin label in studying biological systems.
Aminomethyl propanol: An alkanolamine used as a buffer and precursor in organic synthesis.
Uniqueness: 3-(Aminomethyl)-5-ethylheptanehydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an aminomethyl group with an ethyl-substituted heptane backbone makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H24ClN |
|---|---|
Peso molecular |
193.76 g/mol |
Nombre IUPAC |
2,4-diethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23N.ClH/c1-4-9(5-2)7-10(6-3)8-11;/h9-10H,4-8,11H2,1-3H3;1H |
Clave InChI |
CQGYFMGJBQWBBI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(CC)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


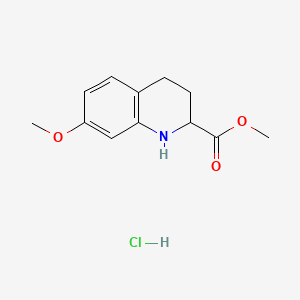
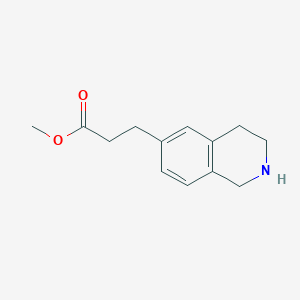
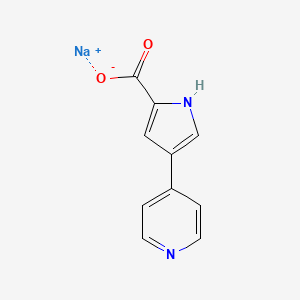
![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)
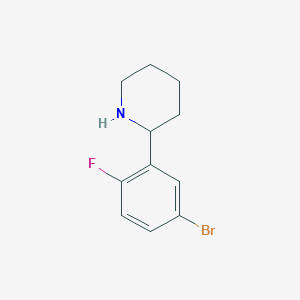
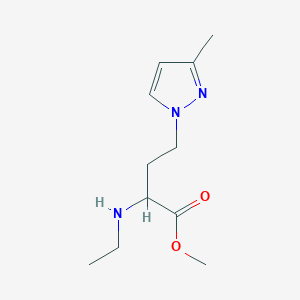
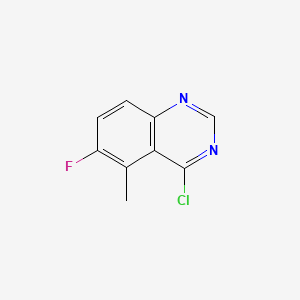
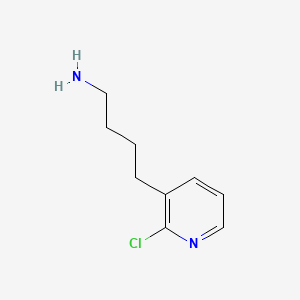
![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)
![2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B15312713.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride](/img/structure/B15312716.png)

![4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15312720.png)
